3-iodo-N-(4-sulfamoylphenyl)benzamide
Description
3-Iodo-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a sulfamoylphenyl group attached to the benzamide core via an amide linkage, with an iodine atom at the 3-position of the benzene ring. This structural motif confers unique physicochemical and biological properties, making it a candidate for therapeutic and catalytic applications. The compound has been synthesized via gold(I)-catalyzed reactions, demonstrating utility in heterocyclic chemistry .
Properties
Molecular Formula |
C13H11IN2O3S |
|---|---|
Molecular Weight |
402.21g/mol |
IUPAC Name |
3-iodo-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C13H11IN2O3S/c14-10-3-1-2-9(8-10)13(17)16-11-4-6-12(7-5-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
InChI Key |
ZAWIRMJNNOZLFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: The N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives () exhibit CA inhibition, though their activity depends on substituent positioning. The 3-iodo analogue’s iodine may sterically hinder binding compared to smaller groups like methoxy . Compound 49 (N-(4-(N-Benzylsulfamoyl)phenyl)-2-(trifluoromethoxy)benzamide) shows enhanced CA affinity due to trifluoromethoxy hydrophobicity, unlike the 3-iodo derivative’s polarizable iodine .
Glucokinase (GK) Activation :
Tubulin Polymerization :
Antidiabetic and Anti-inflammatory Activity
- Glyburide () and 16673-34-0 target NLRP3 inflammasomes but require high doses.
Physicochemical Properties
Table 2: Physicochemical Data
- Melting Points: Derivatives with rigid backbones (e.g., enone linkers in ) exhibit higher melting points than flexible analogues.
- Solubility : Sulfamoyl groups generally improve aqueous solubility, but bulky substituents like iodine reduce it .
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